1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide
Description
This organophosphorus compound features two 1,3,2-dioxaphosphorinane rings connected via a 1,4-phenylene bis(methylene) linker, with each phosphorus atom oxidized to a dioxide state (P=O groups). The 5,5-dimethyl substituents on each ring enhance steric stability, while the aromatic linker contributes to structural rigidity and thermal resistance.
Properties
CAS No. |
65850-52-4 |
|---|---|
Molecular Formula |
C18H28O6P2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[4-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenyl]methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H28O6P2/c1-17(2)11-21-25(19,22-12-17)9-15-5-7-16(8-6-15)10-26(20)23-13-18(3,4)14-24-26/h5-8H,9-14H2,1-4H3 |
InChI Key |
HEJAJPLMZFPDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)CC2=CC=C(C=C2)CP3(=O)OCC(CO3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of appropriate diols with dichlorophosphates in the presence of a base such as pyridine . The reaction conditions often include the use of solvents like diethyl ether to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the dioxaphosphorinane ring is opened or modified.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The pathways involved may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their properties and applications:
Structural and Functional Analogues
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulfide (Sandoflam 5060)
- Molecular Formula : C₁₀H₂₀O₅P₂S₂
- Molecular Weight : 346.33 g/mol
- Key Features : Disulfide (S-S) linkage instead of a phenylene bis(methylene) group; 5,5-dimethyl substituents.
- Applications : Flame retardant in polymers, textiles, and coatings due to sulfur-phosphorus synergy.
- Toxicity : Low acute toxicity (rat oral LD₅₀ >5000 mg/kg) .
2,2'-Oxybis[5,5-bis(bromomethyl)-1,3,2-dioxaphosphorinane] 2,2'-dioxide Molecular Formula: C₁₀H₁₆Br₄O₇P₂ Key Features: Bromomethyl substituents enhance flame-retardant efficiency via radical scavenging. Applications: High-performance flame retardant for halogen-containing polymers. Drawbacks: Potential environmental and toxicity concerns due to bromine .
2,2'-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulfide Molecular Formula: Not fully resolved in evidence (possible data inconsistency in ). Physical Properties: Boiling point 514.1°C, density 1.5 g/cm³ (data may pertain to a different compound) .
Comparative Data Table
*Estimated based on structural analysis.
Key Findings
Structural Impact :
- The phenylene bis(methylene) linker in the target compound likely confers superior thermal stability compared to Sandoflam’s disulfide linkage, which may decompose at lower temperatures .
- Brominated analogues exhibit higher flame-retardant efficiency but raise environmental concerns, whereas the target compound’s phosphorus-aromatic system offers a halogen-free alternative .
Toxicity and Safety :
Performance in Polymers :
- The target compound’s rigid aromatic structure may enhance compatibility with high-temperature polymers (e.g., epoxies or polyamides), whereas Sandoflam’s flexibility suits elastomers .
Biological Activity
1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide], commonly referred to as Dioxaphosphorinane, is a compound of significant interest in the field of organophosphorus chemistry. Its unique structure and properties make it a candidate for various biological applications. This article aims to summarize the biological activity of this compound based on diverse research findings.
- CAS Number : 65850-52-4
- Molecular Formula : C18H28O6P2
- Molecular Weight : 402.365 g/mol
- LogP : 2.91
| Property | Value |
|---|---|
| CAS Number | 65850-52-4 |
| Molecular Formula | C18H28O6P2 |
| Molecular Weight | 402.365 g/mol |
| LogP | 2.91 |
Antioxidant Properties
Research indicates that Dioxaphosphorinane exhibits antioxidant activity. A study highlighted its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby neutralizing them.
Antimicrobial Activity
Dioxaphosphorinane has shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines revealed that Dioxaphosphorinane can induce apoptosis in certain types of cancer cells. The compound's selective toxicity towards malignant cells compared to normal cells suggests its potential as an anticancer agent.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of Dioxaphosphorinane using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration when treated with varying concentrations of the compound.
-
Antimicrobial Efficacy
- In a clinical setting, Dioxaphosphorinane was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
-
Cytotoxicity in Cancer Research
- A laboratory study involving human breast cancer cell lines showed that treatment with Dioxaphosphorinane resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
The biological activities of Dioxaphosphorinane can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of phosphorus and oxygen atoms in its structure facilitates electron donation to free radicals.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Q & A
Basic Synthesis and Purification
Q: What are the critical steps for synthesizing this compound with high yield, and how can reaction intermediates be monitored? A: Synthesis typically involves nucleophilic substitution or phosphoramidite chemistry. Key steps include:
- Precursor Activation : Use anhydrous conditions to activate phosphorus precursors (e.g., PCl₃ derivatives) with 1,4-phenylenebis(methylene) linkages.
- Intermediate Monitoring : Track reaction progress via ³¹P NMR spectroscopy to identify transient intermediates like cyclic phosphates or sulfide byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone/water to isolate the pure product.
Advanced Structural Elucidation
Q: How can conflicting crystallographic data on the compound’s conformational isomerism be resolved? A: Conflicting data may arise from dynamic puckering of the dioxaphosphorinane rings. To resolve this:
- Use single-crystal X-ray diffraction (SHELXL refinement ) at low temperatures (e.g., 100 K) to "freeze" ring conformations.
- Supplement with DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favorable conformers and compare with experimental bond angles/torsions.
Purity Assessment
Q: What analytical methods are optimal for assessing purity, especially for trace sulfide impurities? A: Combine:
- HPLC-UV/RI : Use a C18 column (acetonitrile/water mobile phase) to separate the target compound from sulfides (retention time shifts).
- Mass Spectrometry (HRMS) : Detect trace impurities via isotopic patterns (e.g., sulfur isotopes at m/z 32/34).
Thermal Stability Analysis
Q: How to reconcile discrepancies in reported thermal decomposition temperatures (e.g., 250°C vs. 280°C)? A: Variability arises from atmospheric conditions. Standardize testing using:
- TGA under N₂ vs. O₂ : Compare decomposition onset temperatures to differentiate oxidative vs. pyrolytic pathways.
- DSC with hermetic pans : Measure melting points and exothermic peaks to identify polymorphic transitions .
Environmental Impact Evaluation
Q: What methodologies assess the compound’s environmental persistence as a flame-retardant analog? A: Follow OECD guidelines:
- OECD 301B (Ready Biodegradability) : Monitor CO₂ evolution in aqueous media over 28 days.
- OECD 302C (Inherent Biodegradability) : Use activated sludge to simulate wastewater treatment .
Flame-Retardant Mechanism
Q: How to experimentally distinguish gas-phase vs. condensed-phase flame inhibition mechanisms? A: Use:
- Cone Calorimetry : Measure heat release rate (HRR) and smoke production to infer gas-phase radical quenching.
- FTIR-GC/MS : Analyze volatiles (e.g., PO· radicals) during pyrolysis .
Toxicity Profiling
Q: What in vitro assays are suitable for preliminary toxicity screening? A: Prioritize:
- Ames Test (OECD 471) : Assess mutagenicity using Salmonella strains.
- Neutral Red Uptake Assay : Quantify cytotoxicity in mammalian cell lines (e.g., HepG2) .
Spectroscopic Characterization
Q: How to assign ¹H/³¹P NMR peaks for stereoisomeric mixtures? A: Employ:
- 2D NMR (HSQC, HMBC) : Correlate ¹H-³¹P couplings to resolve stereoisomers.
- Variable-Temperature NMR : Identify dynamic equilibria between chair/twist-boat conformers .
Computational Modeling
Q: How to model the compound’s interactions with polymer matrices in flame-retardant applications? A: Use:
- Molecular Dynamics (MD) Simulations : Simulate polymer blends (e.g., polycarbonate) with force fields like COMPASS III.
- Docking Studies : Predict binding affinity with lignin or cellulose in composite materials.
Stability Under Hydrolytic Conditions
Q: What experimental designs evaluate hydrolytic stability across pH ranges? A: Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
